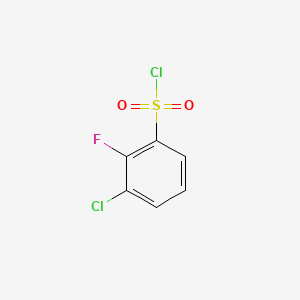

3-Chloro-2-fluorobenzenesulfonyl chloride

描述

Contextual Significance within Halogenated Arenes and Sulfonyl Chlorides

Halogenated aromatic compounds, or arenes, are of paramount importance across various scientific disciplines, including the pharmaceutical, agrochemical, and chemical industries. acs.org The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. It is a key precursor for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents, and sulfonate esters. nih.gov The combination of halogen substituents and a sulfonyl chloride group in 3-Chloro-2-fluorobenzenesulfonyl chloride provides a platform for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science.

Historical Perspective of Halogenated Benzenesulfonyl Chlorides in Synthesis

The synthesis of the parent compound, benzenesulfonyl chloride, has been known for over a century, with early methods involving the reaction of benzenesulfonic acid with chlorinating agents like phosphorus pentachloride or chlorosulfonic acid. britannica.com The development of synthetic methodologies for polysubstituted benzenes has been a continuous area of research in organic chemistry, driven by the need to create molecules with specific functionalities and substitution patterns. fiveable.me

The introduction of multiple halogen atoms onto a benzene (B151609) ring bearing a sulfonyl chloride group has evolved with the broader advancements in aromatic chemistry. Early methods often relied on electrophilic aromatic substitution reactions, where the regioselectivity was dictated by the directing effects of the existing substituents. libretexts.org The synthesis of polysubstituted arenes has become more sophisticated over time, with the development of organocatalytic and transition-metal-catalyzed cross-coupling reactions offering greater control and flexibility. rsc.org While a detailed historical timeline for the specific development of polysubstituted halogenated benzenesulfonyl chlorides is not extensively documented, their emergence is intrinsically linked to the broader progress in synthetic organic chemistry.

Current Research Landscape and Emerging Applications

Current research involving this compound and related compounds is heavily focused on their application as intermediates in the synthesis of biologically active molecules. The presence of both chlorine and fluorine atoms on the aromatic ring allows for fine-tuning of the electronic and steric properties of the final products, which can be crucial for their interaction with biological targets.

Detailed Research Findings:

A primary application of this compound is in the synthesis of sulfonamides. The reaction with a primary or secondary amine leads to the formation of a stable sulfonamide bond. This reaction is fundamental in the development of new drug candidates. While specific research exclusively detailing the use of this compound is not abundant in publicly available literature, its utility can be inferred from patent literature where it is listed as a potential reagent in the synthesis of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for the treatment of inflammatory diseases. googleapis.com

The general synthesis of sulfonamides from sulfonyl chlorides is a well-established and widely utilized reaction in medicinal chemistry. The following table illustrates the general reaction scheme and highlights the versatility of this transformation.

| Reactant 1 | Reactant 2 | Product | General Application |

| This compound | Primary Amine (R-NH₂) | 3-Chloro-2-fluoro-N-alkylbenzenesulfonamide | Synthesis of potential therapeutic agents |

| This compound | Secondary Amine (R₂NH) | 3-Chloro-2-fluoro-N,N-dialkylbenzenesulfonamide | Synthesis of potential therapeutic agents |

| This compound | Aniline (B41778) (C₆H₅NH₂) | 3-Chloro-2-fluoro-N-phenylbenzenesulfonamide | Synthesis of potential therapeutic agents and dye precursors |

The synthesis of this compound itself can be achieved through the sulfonation of 1-chloro-2-fluorobenzene (B165100) followed by chlorination of the resulting sulfonic acid.

Emerging applications of fluorinated benzenesulfonyl chlorides are also being explored in the field of materials science. The incorporation of fluorine atoms can impart unique properties such as thermal stability and hydrophobicity to polymers and other materials. The reactivity of the sulfonyl chloride group allows for the grafting of these fluorinated aromatic moieties onto various polymer backbones.

While specific, recent research publications detailing the extensive use of this compound are limited, its structural motifs are present in compounds investigated in modern drug discovery programs. The continued interest in fluorinated organic compounds suggests that this and similar halogenated benzenesulfonyl chlorides will remain valuable tools for synthetic chemists.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRQNYQIFFLGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380863 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-48-0 | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Fluorobenzenesulfonyl Chloride

Sulfonation and Chlorosulfonation Routes

The most direct approach to synthesizing 3-Chloro-2-fluorobenzenesulfonyl chloride involves the introduction of a sulfonyl chloride group (-SO₂Cl) onto a pre-functionalized benzene (B151609) ring. This can be accomplished either in a single step via chlorosulfonation or in a two-step sequence involving sulfonation followed by chlorination.

Starting Materials and Precursors

The logical starting material for this synthetic route is 1-chloro-2-fluorobenzene (B165100) . This precursor contains the required chloro and fluoro substituents in the correct relative positions (ortho to each other). The subsequent electrophilic substitution reaction introduces the sulfonyl group at the C-5 position of this starting material, which, according to IUPAC nomenclature, becomes the C-1 position of the final product, this compound.

Reaction Conditions and Optimizations

The synthesis can proceed via direct chlorosulfonation or a two-step sulfonation-chlorination sequence. Direct chlorosulfonation involves reacting the aromatic compound with an excess of chlorosulfonic acid (ClSO₃H). pageplace.de This reagent serves as both the sulfonating agent and the source of chlorine. wikipedia.org

Alternatively, a two-step process can be employed.

In the first step, 1-chloro-2-fluorobenzene is reacted with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The SO₃ acts as the powerful electrophile required to attack the electron-deactivated aromatic ring, leading to the formation of 3-chloro-2-fluorobenzenesulfonic acid . Reaction temperatures and the concentration of SO₃ in the oleum (B3057394) are critical parameters that must be optimized to achieve high yield and minimize side reactions.

The intermediate, 3-chloro-2-fluorobenzenesulfonic acid, is then converted to the target sulfonyl chloride. This is a standard transformation in organic synthesis, typically achieved by treating the sulfonic acid with a chlorinating agent. orgsyn.org Common reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . orgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.com Adding a sulfonating agent like sulfuric acid or SO₃ during the reaction with thionyl chloride can improve yields. google.com

The following table outlines representative conditions for the conversion of benzenesulfonic acids to their corresponding sulfonyl chlorides, based on established procedures for analogous compounds.

| Starting Material | Reagent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Sodium Benzenesulfonate | Phosphorus Pentachloride (PCl₅) | 170–180 | 15 hours | 73–76 |

| Sodium Benzenesulfonate | Phosphorus Oxychloride (POCl₃) | 170–180 | ~15 hours | 74–87 |

| Benzenesulfonic Acid | Thionyl Chloride (SOCl₂) + H₂SO₄ | 60 | 5.5 hours | ~93 |

| Chlorobenzene | Chlorosulfonic Acid + Thionyl Chloride | 70 | >2 hours | ~94 |

Mechanistic Considerations of Sulfonation and Halogenation

The formation of this compound via this route is an example of electrophilic aromatic substitution.

Generation of the Electrophile : In sulfonation with oleum, sulfur trioxide (SO₃) is the active electrophile. In direct chlorosulfonation with chlorosulfonic acid, the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

Electrophilic Attack : The π-electrons of the 1-chloro-2-fluorobenzene ring attack the electrophile. Both the fluorine and chlorine atoms are deactivating groups but are ortho, para-directors. The fluorine atom at C-2 directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions. The chlorine atom at C-1 directs to the C-6 (ortho) and C-4 (para) positions. The substitution occurs predominantly at the C-5 position, which is para to the more activating (less deactivating) fluorine substituent and is sterically accessible.

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) from the site of attack to restore the aromaticity of the ring, yielding the sulfonated product.

Alternative Synthetic Pathways

An important alternative for synthesizing aromatic sulfonyl chlorides is the Sandmeyer reaction . This method avoids the often harsh conditions of direct sulfonation/chlorosulfonation and can offer a different regiochemical outcome if the appropriate starting material is available.

The synthesis begins with an aromatic amine, in this case, 3-chloro-2-fluoroaniline . nih.gov The process involves two main steps:

Diazotization : The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). google.comgoogle.com

Chlorosulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(II) chloride (CuCl₂) catalyst. nih.gov The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by the sulfonyl chloride group (-SO₂Cl). nih.govnih.gov Modern variations of this reaction may use stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous sulfur dioxide. nih.govorganic-chemistry.org

This method's utility is dependent on the availability of the corresponding aniline (B41778) precursor.

The table below presents typical conditions for the Sandmeyer-type synthesis of sulfonyl chlorides.

| Starting Material | Reagents | Catalyst | Temperature (°C) | Notes |

|---|---|---|---|---|

| Aromatic Amine | 1. NaNO₂, HCl 2. SO₂, HCl | CuCl₂ | 0–5 (Diazotization) Below 5 (SO₂ reaction) | Classic Meerwein-Sandmeyer conditions. nih.gov |

| Aromatic Amine | 1. tert-butyl nitrite 2. DABSO, HCl | CuCl₂ | Room Temperature | Modern method using an SO₂ surrogate. nih.govorganic-chemistry.org |

Halogenated Aromatic Starting Materials with Lithium Introduction

A viable synthetic strategy for preparing this compound involves the use of a halogenated aromatic precursor, followed by the introduction of a sulfonyl chloride group via a lithium intermediate. This method typically employs a metal-halogen exchange reaction, a powerful tool in organometallic chemistry for the formation of carbon-lithium bonds.

A plausible starting material for this approach is 1-bromo-3-chloro-2-fluorobenzene (B125859). The bromine atom is more susceptible to metal-halogen exchange than the chlorine or fluorine atoms. The reaction sequence would commence with the treatment of 1-bromo-3-chloro-2-fluorobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates the highly reactive 3-chloro-2-fluorophenyllithium intermediate.

This lithiated species is then quenched by bubbling sulfur dioxide gas through the reaction mixture. The insertion of SO2 into the carbon-lithium bond forms a lithium 3-chloro-2-fluorobenzenesulfinate salt. Subsequent treatment of this sulfinate salt with a chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), yields the desired this compound.

Table 1: Plausible Reaction Parameters for Synthesis via Lithiation

| Step | Reagent | Solvent | Temperature (°C) |

| Lithiation | n-Butyllithium | Tetrahydrofuran | -78 |

| Sulfonylation | Sulfur Dioxide | Tetrahydrofuran | -78 to room temp. |

| Chlorination | Sulfuryl Chloride | Hexane | 0 to room temp. |

This methodology offers a regioselective route to the target compound, dictated by the initial positioning of the halogens on the aromatic ring. The choice of the specific halogenated precursor is crucial for the success of the initial lithiation step.

Chlorination of Fluorinated Benzenesulfonic Acids

A more direct and widely utilized method for the synthesis of this compound is the chlorination of its corresponding sulfonic acid, 3-chloro-2-fluorobenzenesulfonic acid. This approach is a standard transformation in organic synthesis for the preparation of sulfonyl chlorides.

The precursor, 3-chloro-2-fluorobenzenesulfonic acid, can be prepared through the sulfonation of 1-chloro-2-fluorobenzene. The subsequent conversion of the sulfonic acid to the sulfonyl chloride can be accomplished using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), and oxalyl chloride ((COCl)2).

The reaction is typically carried out by heating the sulfonic acid with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) when using thionyl chloride or oxalyl chloride. The choice of chlorinating agent can influence the reaction conditions and the purification of the final product.

Table 2: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Reaction Conditions | Byproducts |

| Thionyl Chloride (SOCl2) | Reflux, often with a catalytic amount of DMF | SO2, HCl |

| Phosphorus Pentachloride (PCl5) | Neat or in an inert solvent, heating may be required | POCl3, HCl |

| Oxalyl Chloride ((COCl)2) | Inert solvent at room temperature or with gentle heating, catalytic DMF | CO, CO2, HCl |

This method is generally efficient and scalable, making it a common choice for the industrial production of aryl sulfonyl chlorides.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient chemical processes. This has led to the exploration of advanced synthetic techniques and green chemistry principles in the synthesis of compounds like this compound.

Catalytic Methods in Synthesis

Catalytic approaches offer several advantages over stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste generation. For the synthesis of aryl sulfonyl chlorides, transition metal-catalyzed reactions have emerged as a promising alternative.

Palladium- and copper-based catalytic systems have been developed for the sulfonylation of aryl halides and boronic acids. For instance, a palladium-catalyzed coupling of an aryl halide (such as 1-bromo-3-chloro-2-fluorobenzene) with a sulfur dioxide surrogate, followed by chlorination, could provide a catalytic route to the target molecule. These methods often exhibit broad functional group tolerance and can proceed under relatively mild conditions.

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers numerous benefits, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

Solvent Selection and Waste Minimization Strategies

The principles of green chemistry emphasize the use of environmentally benign solvents and the minimization of waste. In the context of this compound synthesis, this can be addressed in several ways.

The selection of solvents plays a critical role in the environmental impact of a chemical process. Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, in the chlorination of sulfonic acids, exploring the use of solvent-free conditions or recyclable, less toxic solvents is an active area of research.

Reactivity and Reaction Mechanisms of 3 Chloro 2 Fluorobenzenesulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Moiety

The core of 3-chloro-2-fluorobenzenesulfonyl chloride's reactivity lies in nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride group. In these reactions, a nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new bond between the sulfur and the nucleophile.

Aminolysis: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride.

Primary amines react with this compound to furnish N-substituted-3-chloro-2-fluorobenzenesulfonamides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom.

While specific experimental data for the reaction of this compound with a range of primary amines is not extensively documented in publicly available literature, the general reactivity is well-established. For instance, the reaction with a generic primary amine (R-NH₂) can be represented as follows:

General Reaction Scheme: ClC₆H₃(F)SO₂Cl + 2 RNH₂ → ClC₆H₃(F)SO₂NHR + RNH₃⁺Cl⁻

| Amine Type | Product | General Observations |

| Primary Alkylamines | N-Alkyl-3-chloro-2-fluorobenzenesulfonamide | Reactions are generally facile and proceed readily under standard conditions. |

| Primary Arylamines | N-Aryl-3-chloro-2-fluorobenzenesulfonamide | Reactivity can be influenced by the electronic properties of the aryl group. |

This table is illustrative and based on general principles of sulfonyl chloride reactivity, as specific data for this compound is limited.

Secondary amines react with this compound to yield N,N-disubstituted-3-chloro-2-fluorobenzenesulfonamides. Similar to the reaction with primary amines, a base is typically employed to scavenge the generated HCl. The resulting sulfonamides lack an N-H proton.

General Reaction Scheme: ClC₆H₃(F)SO₂Cl + 2 R₂NH → ClC₆H₃(F)SO₂NR₂ + R₂NH₂⁺Cl⁻

| Amine Type | Product | General Observations |

| Secondary Alkylamines | N,N-Dialkyl-3-chloro-2-fluorobenzenesulfonamide | Steric hindrance around the nitrogen atom can influence the reaction rate. |

| Secondary Arylamines | N,N-Diaryl- or N-Alkyl-N-aryl-3-chloro-2-fluorobenzenesulfonamide | Generally less reactive than their alkyl counterparts due to reduced nucleophilicity. |

This table is illustrative and based on general principles of sulfonyl chloride reactivity, as specific data for this compound is limited.

The structure of the amine plays a crucial role in determining the rate and outcome of the aminolysis reaction. Both electronic and steric factors are significant.

Electronic Effects: The nucleophilicity of the amine is a primary determinant of reaction rate. Amines with electron-donating groups are more nucleophilic and generally react faster than those with electron-withdrawing groups. For example, aliphatic amines are typically more reactive than aromatic amines.

Steric Effects: Increased steric bulk around the nitrogen atom of the amine can hinder its approach to the electrophilic sulfur atom, thereby slowing down the reaction. Highly hindered amines may require more forcing conditions or may not react at all.

Alcoholysis: Formation of Sulfonate Esters

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of sulfonate esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which acts as a catalyst and also neutralizes the HCl produced.

Aliphatic alcohols react with this compound to form the corresponding alkyl 3-chloro-2-fluorobenzenesulfonates. The reactivity of the alcohol is influenced by its steric environment.

General Reaction Scheme: ClC₆H₃(F)SO₂Cl + ROH + Base → ClC₆H₃(F)SO₂OR + Base·HCl

| Alcohol Type | Product | General Observations |

| Primary Aliphatic Alcohols | Alkyl 3-chloro-2-fluorobenzenesulfonate | Generally react readily. |

| Secondary Aliphatic Alcohols | sec-Alkyl 3-chloro-2-fluorobenzenesulfonate | Reaction rates may be slower compared to primary alcohols due to increased steric hindrance. |

| Tertiary Aliphatic Alcohols | tert-Alkyl 3-chloro-2-fluorobenzenesulfonate | Reactions are often difficult and may not proceed due to significant steric hindrance. |

This table is illustrative and based on general principles of sulfonyl chloride reactivity, as specific data for this compound is limited.

Detailed research findings specifically documenting the synthesis and characterization of sulfonate esters derived from this compound and various aliphatic alcohols are not widely available in the reviewed literature. However, the general principles of sulfonate ester formation are well-established and are expected to apply to this compound.

Reaction with Phenols

The reaction of this compound with phenols is a characteristic reaction of sulfonyl chlorides, leading to the formation of sulfonate esters. This transformation proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride group. The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

The general mechanism involves the phenol (B47542) acting as a nucleophile, where the lone pair of electrons on the oxygen atom attacks the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group. The base in the reaction medium deprotonates the phenol, increasing its nucleophilicity, and also scavenges the generated HCl.

Substituents on the phenol can influence the reaction rate. Electron-donating groups on the phenol ring increase the nucleophilicity of the phenolic oxygen, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and can slow the reaction down. For instance, studies on similar reactions have shown that chloro-substituted phenols react readily, while phenols with strongly electron-withdrawing nitro groups may react more slowly but still produce acceptable yields of the corresponding sulfonate ester. researchgate.net

Table 1: Reaction of this compound with Phenols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Phenol | Phenyl 3-chloro-2-fluorobenzenesulfonate | Nucleophilic Acyl Substitution |

| This compound | 2-Chlorophenol | 2-Chlorophenyl 3-chloro-2-fluorobenzenesulfonate | Nucleophilic Acyl Substitution |

| This compound | 4-Nitrophenol | 4-Nitrophenyl 3-chloro-2-fluorobenzenesulfonate | Nucleophilic Acyl Substitution |

Hydrolysis Considerations in Reaction Media

This compound is susceptible to hydrolysis, a reaction in which the sulfonyl chloride group reacts with water. This reactivity is an important consideration when performing reactions in non-anhydrous solvents or in the presence of atmospheric moisture. The hydrolysis process results in the formation of 3-chloro-2-fluorobenzenesulfonic acid and hydrogen chloride.

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and the loss of a proton from the water molecule to yield the corresponding sulfonic acid.

Table 2: Hydrolysis of this compound

| Reactant | Condition | Products |

| This compound | Presence of water/moisture | 3-Chloro-2-fluorobenzenesulfonic acid and Hydrogen chloride |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The benzene ring of this compound is considered deactivated towards EAS due to the presence of three electron-withdrawing groups.

Directing Effects of Halogen and Sulfonyl Chloride Groups

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the directing effects of the substituents already present.

Halogen Groups (Chloro- and Fluoro-): The fluorine and chlorine atoms are ortho-, para-directors. libretexts.org Although they are deactivating due to their strong electron-withdrawing inductive effect (-I), they possess lone pairs of electrons that can be donated to the ring through resonance (+R or +M effect). stackexchange.com This resonance effect stabilizes the carbocation intermediate (the arenium ion) when the electrophile attacks at the ortho or para positions. uci.edu The inductive effect deactivates the entire ring, making the reaction slower than with benzene, but the resonance effect directs the incoming electrophile to the ortho and para positions. libretexts.orgchegg.com

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group due to both inductive and resonance effects. It is a strong deactivating group and a meta-director. uci.edu It strongly withdraws electron density from the ring, making electrophilic attack difficult. When attack does occur, it is directed to the meta position to avoid placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing sulfonyl chloride group. youtube.com

Regioselectivity and Electronic Influences

The regioselectivity of an EAS reaction on this compound is determined by the interplay of the directing effects of the three substituents.

Positions on the Ring:

C1: Attached to -SO₂Cl

C2: Attached to -F

C3: Attached to -Cl

C4: Ortho to -Cl, Meta to -F, Para to -SO₂Cl

C5: Meta to -Cl, Meta to -SO₂Cl

C6: Ortho to -F, Ortho to -SO₂Cl

The sulfonyl chloride group strongly deactivates the ring and directs incoming electrophiles to the C5 position (meta). The fluorine at C2 directs to C4 (para) and C6 (ortho). The chlorine at C3 directs to C5 (meta) and C4 (ortho).

Given that the sulfonyl chloride is a more powerful deactivating group than the halogens, its directing effect to the meta position (C5) is significant. The halogens, while being ortho, para directors, also deactivate the ring. The combined deactivating effect of all three groups makes electrophilic aromatic substitution on this molecule challenging, requiring harsh reaction conditions. The most likely position for substitution would be C5, which is meta to both the strongly meta-directing sulfonyl chloride group and the chlorine atom.

Table 3: Directing Effects of Substituents on this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -SO₂Cl | C1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta (C5) |

| -F | C2 | Strongly Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para (C6, C4) |

| -Cl | C3 | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para (C4, C5) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The benzene ring in this compound is highly electron-deficient due to the presence of the -SO₂Cl, -Cl, and -F groups, making it a potential substrate for SNAr reactions under specific conditions.

The reaction proceeds via a two-step mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing groups.

Elimination: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored. libretexts.org

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. libretexts.org In this compound, the powerful -SO₂Cl group is para to the fluorine atom and meta to the chlorine atom, suggesting that the fluorine atom at the C2 position would be more susceptible to nucleophilic attack than the chlorine atom at the C3 position.

Halogen Exchange Reactions on the Aromatic Ring under Specific Conditions

Halogen exchange reactions are a subset of SNAr reactions where one halogen atom on an aromatic ring is replaced by another. These reactions often require specific catalysts and conditions.

Fluoride (B91410) for Chloride Exchange (Halex Process): The Halex process involves the exchange of a chlorine atom for a fluorine atom using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent (e.g., DMSO, DMF) at high temperatures. wikipedia.org This process is most effective when the chlorine atom is activated by ortho or para electron-withdrawing groups.

Chloride/Bromide for Iodide Exchange (Aromatic Finkelstein Reaction): Aromatic chlorides are generally unreactive towards iodide substitution. However, catalyzed versions of the Finkelstein reaction can be employed. These reactions may use copper(I) iodide with diamine ligands or nickel and phosphine (B1218219) catalysts to facilitate the exchange. wikipedia.org

In the context of this compound, a halogen exchange reaction could theoretically occur at either the C2 or C3 position. The fluorine at C2 is activated by the para-sulfonyl chloride group, making it a more likely site for substitution by a different nucleophile. However, replacing the chlorine at C3 via a halogen exchange mechanism would be more challenging due to the lack of ortho or para activation by the strongest electron-withdrawing group. Such transformations typically require the use of strong bases and specific catalysts to proceed.

Influence of Strong Bases and Catalysts on Halogen Displacement

The halogen atoms on the aromatic ring of this compound exhibit potential for displacement via nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl). libretexts.org This group activates the benzene ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgnih.gov The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org In this compound, the sulfonyl chloride group is ortho to the fluorine atom and meta to the chlorine atom, suggesting a differential activation of the two halogen sites.

Under the influence of strong bases and specific catalysts, nucleophilic substitution can occur where either the chlorine or fluorine atom is replaced by another group. The general mechanism involves the attack of a nucleophile on the aromatic ring, forming the resonance-stabilized carbanion, followed by the departure of the halide leaving group to restore aromaticity. libretexts.org

Several factors dictate which halogen is preferentially displaced:

Leaving Group Ability: In nucleophilic aromatic substitution, the reactivity trend for halogen leaving groups is often F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the first step of the SNAr mechanism being rate-determining. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Position Relative to the Activating Group: The fluorine atom at the C2 position is ortho to the strongly activating -SO₂Cl group, while the chlorine at C3 is meta. SNAr reactions are significantly more facile when the leaving group is ortho or para to the electron-withdrawing group because the negative charge of the Meisenheimer intermediate can be delocalized onto the activating group. libretexts.org A meta-positioned substituent offers no such resonance stabilization. libretexts.org

Therefore, in a competitive scenario, the fluorine atom in this compound is the more likely site for nucleophilic displacement due to its favorable ortho position relative to the potent sulfonyl chloride activating group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, and aryl sulfonyl chlorides are versatile substrates in these transformations. For this compound, the primary site of reactivity in many of these reactions is the sulfonyl chloride group itself, which can undergo C-S bond cleavage and desulfitation. This allows the compound to serve as an equivalent to an aryl halide in various cross-coupling reactions, often leaving the C-Cl and C-F bonds on the aromatic ring intact. researchgate.net

Palladium-Catalyzed Reactions with Aryl Sulfonyl Chlorides

Palladium catalysts are widely employed for cross-coupling reactions involving aryl sulfonyl chlorides. These reactions typically proceed via a desulfonylative pathway, where the sulfonyl chloride group is extruded as sulfur dioxide, effectively using the substrate as an aryl source for coupling with various partners. researchgate.net Chloro- and fluoro-substituted aryl sulfonyl chlorides have been shown to couple successfully without cleavage of the carbon-halogen bonds. researchgate.net

Key palladium-catalyzed reactions applicable to aryl sulfonyl chlorides include:

Stille Coupling: This reaction couples the aryl sulfonyl chloride with an organostannane reagent. It represents an economical method for generating C-C bonds. researchgate.netlookchem.com The reactivity of arenesulfonyl chlorides in Stille couplings is generally greater than that of aryl chlorides and bromides. researchgate.net

Suzuki-Miyaura Coupling: In this reaction, aryl sulfonyl chlorides are coupled with arylboronic acids under microwave irradiation to produce biaryl compounds in high yields. researchgate.net This method is noted for its speed and tolerance of various functional groups on the boronic acid partner. researchgate.net

Hiyama Coupling: Aryltrifluorosilanes can be coupled with aryl chlorides in a palladium-catalyzed process, and this methodology can be extended to aryl sulfonyl chlorides as arylating agents. nih.gov

Carbonylative Stille Coupling: In the presence of carbon monoxide, the palladium-catalyzed reaction between arenesulfonyl chlorides and organostannanes can generate ketones. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannanes (R-SnR'₃) | Pd₂(dba)₃ / Tri-2-furylphosphine | C-C | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic Acids (Ar-B(OH)₂) | In-situ generated Pd nanoparticles | C-C (biaryl) | researchgate.net |

| Hiyama Coupling | Organosilanes (Ar-SiR₃) | Pd catalyst with fluoride activation | C-C (biaryl) | nih.gov |

| Carbonylative Stille Coupling | Organostannanes + CO | Pd catalyst | C-C (ketone) | researchgate.net |

Exploration of Other Metal Catalysts

Besides palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving the various functional groups present in this compound.

Nickel Catalysis

Nickel catalysts are particularly notable for their ability to activate inert chemical bonds, including the C-F and C-Cl bonds present on the aromatic ring of the target molecule. While palladium catalysis often targets the C-SO₂Cl bond, nickel-based systems offer pathways to functionalize the aryl halides directly.

C-F and C-Cl Bond Activation: Nickel catalysts, often in combination with specific phosphine ligands, can efficiently catalyze the cross-coupling of Grignard reagents with aryl fluorides and chlorides. organic-chemistry.org This unique chemoselectivity can allow for reactions at sites that are unreactive under palladium catalysis. organic-chemistry.org

Cross-Electrophile Coupling: Nickel catalysis can facilitate the coupling between two different electrophiles, such as the C(sp²)-F bond of an ortho-fluoro-aromatic amide and the C(sp²)-Cl bond of an aryl chloride. researchgate.net This suggests the potential for intramolecular or intermolecular couplings involving the halogen atoms of this compound under specific nickel-catalyzed reductive conditions.

Copper Catalysis

Copper catalysts offer a cost-effective and efficient alternative for a range of transformations involving aryl sulfonyl chlorides and aryl halides.

Reductive Coupling: Copper can catalyze the reductive cross-coupling of aryl sulfonyl chlorides with compounds like H-phosphonates, leading to the formation of S-aryl phosphorothioates under base-free conditions. nih.gov

Sulfonylation Reactions: Visible-light-assisted copper catalysis enables the sulfonylation of aryl halides with sulfinates to produce organosulfones. nih.gov This highlights copper's utility in forming C-S bonds.

Cascade Reactions: Copper catalysts can be used in cascade reactions, such as the sulfonylation/cyclization of alkynes with sulfonyl chlorides, to generate complex heterocyclic products. rsc.org

| Metal Catalyst | Substrate Group | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Nickel | Aryl Fluorides/Chlorides | Cross-Coupling with Grignard Reagents | Activates inert C-F and C-Cl bonds. | organic-chemistry.org |

| Nickel | Aryl Fluorides/Chlorides | Cross-Electrophile Coupling | Couples two different aryl halide bonds. | researchgate.net |

| Copper | Aryl Sulfonyl Chlorides | Reductive Coupling with H-phosphonates | Forms S-Aryl phosphorothioates. | nih.gov |

| Copper | Aryl Halides | Visible-Light-Assisted Sulfonylation | Forms organosulfones from sulfinates. | nih.gov |

| Copper | Aryl Sulfonyl Chlorides | Sulfonylation/Cyclization with Alkynes | Synthesizes sulfonylated heterocycles. | rsc.org |

Applications in Organic Synthesis and Pharmaceutical Chemistry

Role as a Key Synthetic Intermediate and Building Block

3-Chloro-2-fluorobenzenesulfonyl chloride is a crucial intermediate and building block in the fields of organic synthesis and pharmaceutical chemistry. Its significance stems from the unique reactivity of the sulfonyl chloride (-SO₂Cl) functional group attached to a di-halogenated benzene (B151609) ring. This group is a highly reactive electrophile, making it susceptible to nucleophilic substitution reactions.

The primary reaction of this compound involves its interaction with nitrogen- and oxygen-containing nucleophiles. For instance, it readily reacts with primary and secondary amines to form stable sulfonamide (-SO₂NHR) linkages. This reaction is fundamental to the construction of a wide array of more complex molecules. The presence of the chlorine and fluorine atoms on the benzene ring also influences the reactivity of the sulfonyl chloride group and provides additional sites for potential modification under specific reaction conditions, thereby increasing the structural diversity of the resulting compounds. Its utility as a fluorinated building block is valuable for introducing fluorine into target molecules, a common strategy in drug discovery to enhance metabolic stability and binding affinity.

Synthesis of Biologically Active Compounds

The structural framework of this compound serves as a scaffold for the synthesis of various biologically active compounds, particularly those containing the sulfonamide functional group.

The formation of a sulfonamide bond by reacting this compound with a suitable amine is a key step in synthesizing compounds with potential therapeutic applications. The resulting N-substituted 3-chloro-2-fluorobenzenesulfonamides are a class of compounds investigated for a range of pharmacological activities.

Derivatives of this compound have been explored for their potential as antibacterial agents. In the synthesis of certain antibacterial drugs, this compound is reacted with specific amine-containing molecules. Through carefully designed reaction pathways, this process can generate molecular structures possessing unique antibacterial activities.

The 3-chloro-2-fluorobenzenesulfonamide (B1586153) moiety is also of interest in the development of anti-inflammatory agents. This structural unit has been incorporated into molecules designed as kinase inhibitors, which are a target for anti-inflammatory therapies. For example, a patent describes a compound containing a 5-chloro-2-fluoro-3-methylsulfonamido group, a close analogue, as part of a pyrimidine (B1678525) derivative intended for use as a kinase inhibitor with applications in treating inflammatory conditions. googleapis.com This highlights the relevance of the substituted benzenesulfonyl scaffold in the design of molecules with anti-inflammatory potential.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 351003-48-0 |

| Molecular Formula | C₆H₃Cl₂FO₂S |

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 3-chloro-2-fluorobenzene-1-sulfonyl chloride |

Table 2: Applications in Synthesizing Biologically Active Compounds

| Therapeutic Area | Application/Target Class | Relevance of this compound |

|---|---|---|

| Infectious Diseases | Antibacterial Agents | Serves as a key building block for synthesizing sulfonamide derivatives with antibacterial properties. |

| Inflammation | Kinase Inhibitors | The structural motif is incorporated into molecules designed as potential anti-inflammatory agents. googleapis.com |

Derivatives for Agrochemical Applications

This compound is recognized as a key intermediate in the development of new agrochemical products. cymitquimica.comfluorobenzene.ltdguidechem.com The reactivity of its sulfonyl chloride functional group allows for its incorporation into larger, more complex molecules designed for crop protection. cymitquimica.com Its utility lies in the synthesis of active ingredients for products such as pesticides. guidechem.comqiaosun.net

The development of novel pesticides often involves the strategic use of fluorinated building blocks to enhance the biological activity and stability of the final product. This compound serves as a precursor in the synthesis of such advanced pesticides. guidechem.com The presence of both chlorine and fluorine atoms on the benzene ring can influence the properties of the resulting pesticide, potentially leading to improved efficacy and greater chemical stability in the field. cymitquimica.com While the compound is established as a building block for pesticides, specific data on the performance enhancements of these resulting proprietary formulations are detailed in specialized industry literature. fluorobenzene.ltdlabcompare.com

Pyrrole (B145914) Derivatives with Diverse Applications

In the field of organic synthesis, benzenesulfonyl chlorides are frequently employed in the construction of heterocyclic compounds, including pyrroles. While specific literature detailing the direct use of this compound for pyrrole synthesis is highly specialized, the general reactivity of this class of compounds is well-established for this purpose. The process typically involves the reaction of the sulfonyl chloride with a nitrogen-containing precursor to form a sulfonamide, which can then undergo cyclization reactions to form the pyrrole ring. This synthetic strategy is crucial for creating substituted pyrroles, which are core structures in many pharmaceutically active compounds.

Quinolines and Related Heterocycles

A significant application of this compound is in the synthesis of complex heterocyclic structures like quinolines, which are important in medicinal chemistry. A documented synthetic pathway demonstrates its use in preparing quinoline-7-sulfonamide intermediates. google.com In this multi-step process, this compound is a key starting material. google.com The synthesis involves reacting it with other chemical agents under specific conditions to build the final quinoline (B57606) structure, which serves as a scaffold for developing new therapeutic agents. google.com

Table 1: Synthesis of Quinoline Intermediate

| Step | Reactant | Reagents | Product |

| 1 | This compound | L-Menthol, Triethylamine (TEA), Triphenylphosphine in Dichloromethane (DCM) | Intermediate Sulfonate Ester |

| 2 | Intermediate Sulfonate Ester | Quinoline Precursors, Palladium Catalysts (e.g., Pd2(dba)3), Ligands (e.g., Xanthphos) | Quinoline-7-sulfonamide Derivative |

This table outlines a representative synthesis where this compound is a foundational reactant. google.com

Applications in Materials Science

The utility of this compound extends into materials science, where it contributes to the creation of specialized materials with unique properties. fluorobenzene.ltd Its distinct chemical features allow it to be incorporated into various material structures, enhancing their performance characteristics.

This compound is a valuable monomer or modifying agent for synthesizing special polymer materials. The reactive sulfonyl chloride group can be used to link molecules together in polymerization reactions, for instance, with specific olefin monomers. The inclusion of the chloro-fluoro-substituted benzene ring into a polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical or electrical characteristics.

The compound has potential applications in improving the durability of materials. fluorobenzene.ltd When applied to surfaces or integrated into coatings, the sulfonyl chloride group can react and form a stable, protective layer. This layer can enhance the material's resistance to environmental degradation and corrosion. The presence of fluorine in the molecule is known to contribute to hydrophobicity and chemical inertness, further boosting the protective qualities of materials it is incorporated into.

Contributions to Fine Chemical Synthesis

This compound serves as a highly reactive intermediate in the synthesis of complex organic molecules. Its utility in fine chemical synthesis stems from the presence of the sulfonyl chloride group, which is a versatile functional group for forming new chemical bonds.

Arenesulfonyl chlorides, the class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of dyes and pigments. quora.comgoogle.com The sulfonyl group plays a crucial role in the structure of many colorants. It can be converted into sulfonamide or sulfonate ester groups, which can act as linking moieties within the dye molecule or improve properties such as water solubility, a key factor for application in textiles. While benzenesulfonyl chloride derivatives are generally employed in the production of specialty chemicals including dyes, specific examples detailing the integration of this compound into named dyes are not widely documented in scientific literature. chemimpex.comontosight.aigoogle.com Its application would likely follow established synthetic routes where the sulfonyl chloride is reacted with an amino- or hydroxyl-functionalized chromophore.

The application of this compound in the synthesis of fragrances and flavorings is not well-documented in the available scientific and industrial literature. These industries typically employ esters, aldehydes, ketones, and alcohols with specific odor profiles, and the incorporation of a complex sulfonyl chloride intermediate is not a common synthetic strategy.

Research Tool in Academic and Industrial Laboratories

The high reactivity of this compound makes it a valuable reagent and research tool for chemists. valeshvarbiotech.com The sulfonyl chloride functional group is highly electrophilic, readily reacting with a wide range of nucleophiles. wikipedia.org This reactivity, combined with the specific substitution pattern on the benzene ring (ortho-fluoro and meta-chloro), allows it to be used in the synthesis of novel compounds and for studying the mechanisms of fundamental organic reactions.

Nucleophilic Substitutions:

This compound is an excellent substrate for studying nucleophilic substitution reactions at the sulfur center. The sulfur atom of the sulfonyl chloride group is electron-deficient and is readily attacked by nucleophiles. Common reactions include:

Reaction with Amines: Primary and secondary amines react to form stable N-substituted sulfonamides. This reaction is fundamental in the synthesis of a vast number of compounds, particularly in medicinal chemistry. nih.gov

Reaction with Alcohols: In the presence of a base, alcohols react to yield sulfonate esters.

Hydrolysis: The compound reacts with water to produce the corresponding sulfonic acid.

These transformations allow researchers to investigate reaction kinetics, solvent effects, and the influence of the fluorine and chlorine substituents on the reactivity of the sulfonyl chloride group.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile (Reactant) | Product Class | Bond Formed |

| Primary/Secondary Amine | Sulfonamide | S-N |

| Alcohol | Sulfonate Ester | S-O |

| Water | Sulfonic Acid | S-O |

Rearrangements:

While not a direct participant in rearrangements itself, this compound can be used to synthesize precursor molecules for studying certain molecular rearrangements. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. researchgate.net In a typical Smiles rearrangement, a connecting chain links two aromatic rings, one of which is an electron-deficient arenesulfonyl derivative. A nucleophile on the connecting chain attacks the aromatic ring of the sulfonyl derivative, displacing the sulfonyl group. rsc.org Researchers could use this compound to prepare the necessary sulfonate ester precursors to investigate the kinetics and electronic effects of this type of rearrangement.

Coupling Reactions:

The term "coupling reaction" in this context primarily refers to the formation of sulfonamides and sulfonate esters, which couples the benzenesulfonyl moiety to another organic fragment. valeshvarbiotech.com The reaction of this compound with amines is a robust and high-yielding coupling method to form a sulfur-nitrogen bond. This particular reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key structural feature in many therapeutic agents. nih.gov The compound's reactive nature allows for facile coupling, making it a versatile tool for organic chemists to build complex molecular architectures from simpler starting materials. valeshvarbiotech.com

Computational and Spectroscopic Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for 3-Chloro-2-fluorobenzenesulfonyl chloride are not readily found in published research. However, general principles and studies on related substituted benzenesulfonyl chlorides can provide a theoretical framework for predicting its properties.

Electronic Structure and Reactivity Predictions

No specific studies on the electronic structure and reactivity of this compound have been identified in the surveyed literature. Theoretical calculations, such as Density Functional Theory (DFT), would be required to model its molecular orbitals (HOMO/LUMO) and predict its electrophilic and nucleophilic sites. Such studies on similar compounds, like nitro-substituted benzenesulfonyl chlorides, show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding the electron transfer mechanisms. cdnsciencepub.com For this compound, the combined electron-withdrawing effects of the sulfonyl chloride group, the chlorine, and the fluorine atoms are expected to significantly influence the electronic properties of the benzene (B151609) ring.

Conformational Analysis

Specific conformational analysis of this compound through computational methods has not been reported in the available research. The conformational preferences of this molecule would be determined by the rotational barrier around the C-S bond. Studies on other substituted benzenes indicate that the presence of ortho substituents can induce specific conformational preferences to minimize steric hindrance. acs.orgrsc.org For this compound, the fluorine and chlorine atoms ortho to each other and to the sulfonyl chloride group would likely dictate a preferred conformation of the SO2Cl group relative to the aromatic ring.

Reaction Pathway Modeling and Transition State Analysis

There is a lack of specific research on reaction pathway modeling and transition state analysis for reactions involving this compound. Theoretical investigations into the hydrolysis of benzenesulfonyl chloride have shown a two-step exothermic process involving a five-coordinate intermediate. researchgate.net Similar computational studies would be necessary to elucidate the mechanisms of reactions where this compound acts as a substrate, for instance, in its reactions with nucleophiles to form sulfonamides or sulfonate esters. researchgate.netmdpi.comnih.gov

Spectroscopic Characterization in Research Contexts

While this compound is used in synthesis, detailed spectroscopic analyses in a research context are not widely published. The following sections describe the expected spectroscopic features based on general principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific, detailed NMR spectral analysis of this compound from research literature is not available. However, the expected 1H and 13C NMR chemical shifts can be predicted based on the effects of the substituents on the benzene ring. The fluorine atom, being highly electronegative, and the chlorine and sulfonyl chloride groups, being electron-withdrawing, will deshield the aromatic protons and carbons. nih.gov The 19F NMR spectrum would show a characteristic chemical shift influenced by the ortho-chloro and ortho-sulfonyl chloride groups. sfu.camdpi.combiophysics.org

Predicted NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity and Coupling |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling |

| ¹³C | 115 - 145 | Doublets for carbons coupled to fluorine |

| ¹⁹F | -100 to -130 (relative to CFCl₃) | Multiplet due to coupling with ortho and meta protons |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While research-grade mass spectra for this compound are not published, its fragmentation pattern can be predicted based on the behavior of related aryl sulfonyl chlorides. The molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

A significant fragmentation pathway for aromatic sulfonamides involves the loss of SO₂. nih.gov A similar loss of SO₂ from the parent molecule could be anticipated for this compound. Another common fragmentation for aryl sulfonyl compounds is the cleavage of the C-S bond, leading to the formation of a substituted phenyl cation. cdnsciencepub.comaaqr.org

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment |

|---|---|

| 228/230/232 | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |

| 164/166/168 | [M - SO₂]⁺ |

| 145/147 | [C₆H₃ClF]⁺ |

| 99 | [SO₂Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental data from the infrared spectroscopy of this compound, including tables of vibrational frequencies and their corresponding functional group assignments, has not been reported in published scientific literature. While theoretical calculations could predict a spectrum, experimentally verified data is required for a scientifically accurate discussion.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structure reports for this compound in crystallographic databases. Consequently, information regarding its solid-state structure, including unit cell parameters, space group, and key intramolecular dimensions from X-ray diffraction analysis, is not available.

Structure Activity Relationship Sar Studies of Derived Compounds

Impact of Halogen Substitution Patterns on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring of benzenesulfonamide (B165840) derivatives can profoundly influence their biological activity. The 3-chloro-2-fluoro substitution pattern of the parent compound provides a unique electronic and steric landscape that can be exploited in drug design.

Research into various classes of enzyme inhibitors has demonstrated that the interplay between different halogen substituents can lead to significant gains in potency. For instance, in the development of anti-influenza agents, the addition of a fluorine or chlorine atom to a benzenesulfonamide scaffold has been shown to increase inhibitory potency by three- to five-fold compared to the unsubstituted parent compound. This enhancement is often attributed to the ability of halogens to form favorable interactions, such as halogen bonds, with amino acid residues in the target protein's binding pocket.

Furthermore, the electron-withdrawing nature of both chlorine and fluorine in the 3-chloro-2-fluorobenzenesulfonyl moiety can lower the pKa of the resulting sulfonamide group. This increased acidity can lead to stronger binding interactions with metalloenzymes, such as carbonic anhydrases, where the sulfonamide coordinates with a zinc ion in the active site. The specific arrangement of the chloro and fluoro groups can also dictate the orientation of the molecule within the binding site, influencing its interactions with surrounding residues and, consequently, its isoform selectivity.

Influence of Sulfonamide and Sulfonate Moieties on Target Interactions

The conversion of 3-chloro-2-fluorobenzenesulfonyl chloride into sulfonamides (by reaction with amines) or sulfonate esters (by reaction with alcohols) is a critical step in generating biologically active compounds. These functional groups play a pivotal role in mediating interactions with biological targets.

The sulfonamide moiety is a well-established zinc-binding group and is a key pharmacophore in a multitude of drugs, most notably carbonic anhydrase inhibitors. The nitrogen atom of the sulfonamide can be further substituted, allowing for the introduction of various side chains that can probe different regions of the target's binding pocket. These "tail" groups can be designed to form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts, thereby enhancing both affinity and selectivity.

Sulfonate esters, while less common in approved drugs, also offer opportunities for targeted interactions. The larger and more polar sulfonate group can engage in different types of interactions compared to the sulfonamide. For example, in the design of kinase inhibitors, the sulfonate moiety might interact with positively charged lysine (B10760008) or arginine residues in the ATP-binding site. The metabolic stability of sulfonates can differ significantly from sulfonamides, a factor that must be considered during the drug design process.

Design Principles for Modulating Pharmacological Properties

The rational design of derivatives of this compound hinges on a clear understanding of how structural modifications translate into changes in pharmacological properties. The primary goals are typically to maximize potency and selectivity while ensuring adequate metabolic stability.

Potency and Selectivity

Achieving high potency and selectivity is a central challenge in drug discovery. For derivatives of this compound, several design principles can be applied:

Exploiting the Halogen Substituents: The 3-chloro and 2-fluoro groups can be used to anchor the molecule in a specific orientation within the binding site. Further modifications can then be made to other parts of the molecule to optimize interactions with selectivity-determining residues.

The "Tail" Approach: As demonstrated in the development of carbonic anhydrase inhibitors, attaching various side chains to the sulfonamide nitrogen is a powerful strategy for modulating potency and achieving isoform selectivity. By systematically varying the length, branching, and chemical nature of these tails, it is possible to fine-tune the inhibitor's binding profile.

Below is a hypothetical interactive data table illustrating how systematic modifications to a scaffold derived from 3-chloro-2-fluorobenzenesulfonamide (B1586153) could influence potency and selectivity against two related kinase enzymes.

| Compound ID | R-Group on Sulfonamide | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/A) |

| 1a | -H | 500 | 750 | 1.5 |

| 1b | -CH3 | 250 | 600 | 2.4 |

| 1c | -Cyclopropyl | 100 | 800 | 8.0 |

| 1d | -Phenyl | 50 | 150 | 3.0 |

| 1e | -4-Fluorophenyl | 25 | 500 | 20.0 |

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for a comprehensive series of this compound derivatives is not publicly available.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. The 3-chloro-2-fluorobenzenesulfonyl scaffold offers several avenues for enhancing metabolic stability:

Blocking Sites of Metabolism: The fluorine atom, in particular, can be used to block potential sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by cytochrome P450 enzymes.

Modulating Electronic Properties: The electron-withdrawing nature of the chloro and fluoro substituents can influence the metabolic fate of the entire molecule by altering the reactivity of adjacent functional groups.

Steric Hindrance: Introducing bulky groups near metabolically labile positions can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of degradation.

The following hypothetical interactive data table demonstrates how structural modifications might impact the metabolic stability of derivatives, measured by their half-life in human liver microsomes.

| Compound ID | R-Group on Sulfonamide | Half-life (t½) in HLM (min) |

| 2a | -CH2CH3 | 15 |

| 2b | -CH(CH3)2 | 35 |

| 2c | -C(CH3)3 | 90 |

| 2d | -CH2-Cyclopropyl | 45 |

| 2e | -CH2-CF3 | 75 |

This table is for illustrative purposes, reflecting general trends in metabolic stability, as specific data for this series is not available.

Environmental and Safety Considerations in Advanced Research

Hydrolysis in Aqueous Environments and Formation of Byproducts

3-Chloro-2-fluorobenzenesulfonyl chloride is highly sensitive to moisture and readily undergoes hydrolysis in aqueous environments. The sulfonyl chloride functional group is susceptible to nucleophilic attack by water. This reaction results in the cleavage of the sulfur-chlorine bond and the formation of two primary, hazardous byproducts: 3-Chloro-2-fluorobenzenesulfonic acid and hydrogen chloride (HCl).

The reaction can be represented as follows:

ClC₆H₃(F)SO₂Cl + H₂O → ClC₆H₃(F)SO₃H + HCl

This hydrolysis can occur spontaneously in the presence of ambient humidity, making it crucial to handle and store the compound under anhydrous conditions. The formation of corrosive byproducts, particularly hydrogen chloride gas which can form hydrochloric acid in the presence of moisture, presents a significant hazard.

Table 1: Hydrolysis Reaction of this compound

| Reactant | Reagent | Primary Byproducts |

|---|---|---|

| This compound | Water (H₂O) | 3-Chloro-2-fluorobenzenesulfonic acid |

The rate of hydrolysis is a critical factor in understanding its environmental persistence and reactivity. While specific kinetic data for this compound is not extensively published, sulfonyl chlorides as a class are known for their rapid reaction with water. The presence of electron-withdrawing groups, such as chlorine and fluorine on the benzene (B151609) ring, can influence the electrophilicity of the sulfonyl group and thus the rate of hydrolysis.

Safe Handling and Storage for Research Laboratories

Given its reactivity and corrosive nature, the safe handling and storage of this compound are paramount in a research laboratory setting. chemicalbook.comfishersci.com Engineering controls, personal protective equipment (PPE), and specific storage conditions must be strictly observed.

Engineering Controls:

All manipulations of the compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or gases released, particularly hydrogen chloride from hydrolysis. fishersci.comfishersci.se

An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area. fishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the corrosive nature of the compound and its byproducts. sigmaaldrich.com

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and removed carefully to avoid skin contamination. chemicalbook.comfishersci.se

Respiratory Protection: If there is a risk of inhalation, a respirator with a suitable cartridge (e.g., type ABEK for organic vapors, inorganic gases, and acid gases) should be used. sigmaaldrich.com

Handling Procedures:

Avoid all contact with skin and eyes. chemicalbook.com

Do not breathe vapors or mists. fishersci.com

The compound must be protected from moisture to prevent hydrolysis and the release of corrosive HCl gas. fishersci.se Handling under an inert atmosphere (e.g., argon or nitrogen) is recommended. fishersci.secalpaclab.com

Use non-sparking tools to prevent ignition sources. chemicalbook.com

Storage:

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. chemicalbook.com

Containers must be kept tightly closed to prevent moisture ingress. fishersci.se

The storage area should be designated for corrosive materials. fishersci.comfishersci.se

Table 2: Summary of Handling and Storage Guidelines

| Parameter | Recommendation | Rationale |

|---|---|---|

| Handling Location | Chemical Fume Hood | To contain corrosive vapors and HCl gas. fishersci.com |

| Eye Protection | Goggles and Face Shield | Protects from severe eye damage. chemicalbook.com |

| Hand Protection | Chemical-Resistant Gloves | Prevents severe skin burns. chemicalbook.com |

| Atmosphere | Inert (e.g., Argon) | Prevents hydrolysis with ambient moisture. fishersci.secalpaclab.com |

| Storage Condition | Cool, Dry, Well-Ventilated | Maintains stability and prevents reactions. chemicalbook.com |

| Container | Tightly Closed | Prevents contact with moisture. fishersci.se |

Waste Management and Disposal in Academic Settings

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound or its byproducts must be treated as hazardous waste.

Waste Segregation and Collection:

Liquid Waste: Unused or waste solutions of the compound should be collected in a dedicated, properly labeled, and sealed hazardous waste container. nih.gov The container must be compatible with corrosive materials. Aqueous waste should be collected separately from organic solvent waste. nih.gov Due to its reactivity with water, it is crucial not to mix this compound's waste stream with aqueous waste streams unless it is part of a controlled quenching procedure.

Solid Waste: Contaminated materials such as pipette tips, gloves, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container. nih.gov

Original Containers: Unwanted reagents should be disposed of in their original containers if possible, ensuring the labels are intact and legible. nih.gov

Labeling:

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. The accumulation start date should also be clearly visible. nih.gov

Disposal Procedures:

Disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. nih.gov

Under no circumstances should this chemical or its waste be disposed of down the drain. fishersci.com The formation of corrosive acids can damage plumbing, and the compound itself is harmful to aquatic life.

For spills, absorb the material with an inert, dry absorbent such as sand or vermiculite. Do not use water. fishersci.se The collected material should then be placed in a suitable container for hazardous waste disposal.

Future Research Directions and Opportunities

Development of Novel Catalytic Systems for Synthesis

The synthesis of aryl sulfonyl chlorides has traditionally relied on methods such as the reaction of diazonium salts with sulfur dioxide in the presence of copper salts (Meerwein reaction) or the direct chlorosulfonation of aromatic rings. acs.org For 3-Chloro-2-fluorobenzenesulfonyl chloride, a common route involves the sulfonation of 3-chloro-2-fluorobenzene followed by chlorination with an agent like thionyl chloride. However, these methods can require harsh conditions or produce significant waste.

Future research is directed towards developing milder, more efficient, and sustainable synthetic routes. Novel catalytic systems represent a promising frontier. Areas for exploration include:

Heterogeneous Photocatalysis: The use of recyclable, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), could enable the synthesis from arenediazonium salts under mild conditions, using visible light at room temperature. acs.orgnih.gov This approach offers high functional group tolerance and aligns with green chemistry principles. acs.orgnih.gov

Continuous Flow Chemistry: Implementing continuous flow protocols can enhance safety and scalability. rsc.org Using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of corresponding thiols or disulfides in a flow reactor allows for precise control over reaction parameters and minimizes the risks associated with highly exothermic reactions. rsc.org

Electrochemical Synthesis: Electrosynthesis offers another green alternative by using electricity to drive the chlorosulfonylation, potentially reducing the need for harsh chemical oxidants.

Advanced Catalytic Activation: Research into activating stable precursors, such as primary sulfonamides, using pyrylium (B1242799) salts or other organic catalysts, provides a pathway for late-stage functionalization and avoids the direct handling of more reactive starting materials. nih.govresearchgate.net

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Aryl Sulfonyl Chlorides

| Method | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Traditional Chlorosulfonation | Direct reaction of the aromatic precursor with chlorosulfonic acid. orgsyn.org | High-yielding for simple aromatics. | Established but may have regioselectivity issues and harsh conditions. |

| Meerwein-type Reaction | Reaction of a diazonium salt with SO₂ and a copper catalyst. acs.org | Good for substrates with various functional groups. | Applicable, but requires diazotization and handling of SO₂. |